Piperazine-acetyl-PIP-AcOH
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Overview
Description
Piperazine-acetyl-PIP-AcOH is a compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It plays a crucial role in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This compound has a molecular weight of 270.33 g/mol and a chemical formula of C₁₂H₂₂N₄O₃ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-acetyl-PIP-AcOH involves several steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are commonly used to produce piperazine derivatives, which are then further modified to obtain this compound.
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes such as intermolecular and intramolecular cyclization. Preferred methods include the use of aminoethylethanolamine and diethylenetriamine for intramolecular cyclization, and ethylenediamine, mono-, and diethanolamine for one-step intermolecular cyclization .
Chemical Reactions Analysis
Types of Reactions: Piperazine-acetyl-PIP-AcOH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfonium salts, alkyl halides, and carboxyamides. The conditions for these reactions typically involve basic or acidic environments, depending on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include various substituted piperazine derivatives, which are used in the synthesis of PROTACs and other biologically active compounds .
Scientific Research Applications
Piperazine-acetyl-PIP-AcOH has a wide range of scientific research applications. It is primarily used in the synthesis of PROTACs, which are employed in targeted protein degradation. This compound is also used in the development of drugs for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases . Additionally, this compound is used in the field of catalysis and the synthesis of metal-organic frameworks (MOFs) .
Mechanism of Action
Piperazine-acetyl-PIP-AcOH functions as a linker in PROTACs, facilitating the binding of the target protein to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Piperazine-acetyl-PIP-AcOH include other PROTAC linkers such as PEG linkers, alkyl-chain linkers, and alkyl/ether linkers . These compounds share similar functions but differ in their chemical structures and properties.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for efficient binding and degradation of target proteins. Its versatility in forming various substituted piperazine derivatives makes it a valuable compound in the field of targeted protein degradation .
Properties
Molecular Formula |
C12H22N4O3 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N4O3/c17-11(16-3-1-13-2-4-16)9-14-5-7-15(8-6-14)10-12(18)19/h13H,1-10H2,(H,18,19) |
InChI Key |
GCGINSGPAIZDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CN2CCN(CC2)CC(=O)O |
Origin of Product |
United States |
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